molecular formula C10H13ClN2OS B1428091 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine CAS No. 1247436-67-4

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine

Cat. No. B1428091
M. Wt: 244.74 g/mol
InChI Key: KLOPHIOZUGENKM-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H13ClN2OS and a molecular weight of 244.74 g/mol . It is typically available in an oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-2-1-8(17-9)10(14)13-5-3-7(4-6-13)11(15)16/h1-2,7H,3-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Catalytic Systems and Bond Formation Recent developments in recyclable copper catalyst systems highlight the potential use of compounds like 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine in C-N bond-forming cross-coupling reactions. These systems facilitate reactions between various amines, including piperidine, and aryl halides, indicating their significance in organic synthesis and potential commercial exploitation due to their recyclability and efficiency in catalyst optimization (Kantam et al., 2013).

Central Nervous System (CNS) Drug Synthesis Functional chemical groups, including those found in 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine, are identified as lead molecules for synthesizing compounds with potential CNS activity. The presence of heteroatoms such as nitrogen (N) and sulfur (S) in these compounds forms the largest class of organic compounds with effects on the CNS, ranging from depression to euphoria and convulsion. This insight underscores the importance of such compounds in the development of novel CNS-acting drugs (Saganuwan, 2017).

Spectroscopic and Structural Properties The synthesis and exploration of novel substituted thiazolidinones involving reactions with amines, such as piperidine derivatives, elucidate the versatility of these compounds in generating structurally diverse and potentially bioactive molecules. High-resolution spectroscopic techniques and calculations provide valuable insights into the conformation and properties of the resulting products, contributing to the broader field of heterocyclic chemistry (Issac & Tierney, 1996).

Dopamine D2 Receptor Ligands Compounds with structures related to 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine play a crucial role in developing ligands for dopamine D2 receptors, which are pivotal in treating neuropsychiatric disorders. The structure-activity relationship studies highlight specific moieties critical for D2R affinity, underscoring the potential therapeutic applications of these compounds in treating schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Reductive Amination and Amine Synthesis Reductive amination processes, involving aldehydes or ketones with amines, underscore the importance of compounds like 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine in synthesizing primary, secondary, and tertiary alkyl amines. These compounds are key in pharmaceuticals, agrochemicals, and materials, with recent advancements highlighting the use of hydrogen as an attractive reducing agent for large-scale synthesis due to its efficiency and environmental benefits (Irrgang & Kempe, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c11-9-2-1-8(15-9)10(14)13-5-3-7(12)4-6-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOPHIOZUGENKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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